molecular formula C16H20ClNO2 B062577 6-Chloro-3-indoxyl caprylate CAS No. 159954-35-5

6-Chloro-3-indoxyl caprylate

Cat. No.: B062577
CAS No.: 159954-35-5
M. Wt: 293.79 g/mol
InChI Key: KBOGGXOQZZEFSL-UHFFFAOYSA-N
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Description

6-Chloro-3-indoxyl caprylate is a chromogenic substrate with C8 activity for esterases. It is used in various biochemical assays to detect esterase activity. The compound has a molecular formula of C16H20ClNO2 and a molecular weight of 293.79 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indoxyl caprylate is esterase , specifically those exhibiting C8 activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including the metabolism of lipids and proteins.

Mode of Action

This compound acts as a chromogenic substrate for esterase with C8 activity . This means that the compound is metabolized by the enzyme, resulting in a color change. This color change is often used to measure the activity of the enzyme.

Result of Action

Upon cleavage by esterase, this compound yields a pink or salmon-colored precipitate . This color change is indicative of the compound’s interaction with the enzyme and serves as a visual marker of esterase activity.

Action Environment

For instance, the compound should be stored at -20°C and protected from light , suggesting that these conditions may be necessary for maintaining its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl caprylate typically involves the esterification of 6-chloro-3-indoxyl with caprylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indoxyl caprylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-indoxyl caprylate is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-3-indoxyl caprylate: Similar in structure but contains a bromine atom instead of a chlorine atom.

    6-Chloro-3-indoxyl acetate: Similar in structure but contains an acetate group instead of a caprylate group. .

Uniqueness

6-Chloro-3-indoxyl caprylate is unique due to its specific ester bond with caprylic acid, which provides distinct properties in terms of solubility and reactivity. Its C8 activity makes it particularly useful for detecting esterases with specific substrate preferences .

Properties

IUPAC Name

(6-chloro-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGGXOQZZEFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432344
Record name 6-Chloro-3-indoxyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159954-35-5
Record name 6-Chloro-1H-indol-3-yl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159954-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-indoxyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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